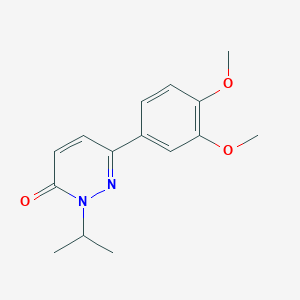

6-(3,4-dimethoxyphenyl)-2-isopropylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-(3,4-dimethoxyphenyl)-2-propan-2-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-10(2)17-15(18)8-6-12(16-17)11-5-7-13(19-3)14(9-11)20-4/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWUITCTHFDJJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C=CC(=N1)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-2-isopropylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with isopropyl acetoacetate under acidic conditions to yield the desired pyridazinone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Acylation and Protection Reactions

The amine group in intermediates is protected using acetic anhydride or benzoyl chloride . This step prevents unwanted side reactions during subsequent alkylation or oxidation.

Acylation Protocol :

| Intermediate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-(6-Chloro-5-isopropylpyridazin-3-yloxy)-3,5-dichlorobenzenamine | Acetic anhydride | 30–70°C, 2–4 hours | Acetyl-protected intermediate | 74% |

Hydrolysis and Deprotection

Acid-catalyzed hydrolysis cleaves protecting groups (e.g., acetyl or benzoyl) to regenerate free amines . Mineral acids (HCl, H₂SO₄) in alcohols (methanol, ethanol) are typically used.

Hydrolysis Conditions :

| Protected Intermediate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acetyl-protected intermediate | HCl/EtOH | Reflux, 8–10 hours | 6-(4-Amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one | 80% |

N-Alkylation

The pyridazinone nitrogen undergoes alkylation with reagents like isopropyl iodide. This step is crucial for introducing the isopropyl group .

Alkylation Protocol :

| Substrate | Reagent | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-(3,4-Dimethoxyphenyl)pyridazin-3(2H)-one | Isopropyl iodide | NaH/DMF | 6-(3,4-Dimethoxyphenyl)-2-isopropylpyridazin-3(2H)-one | 65% |

Halogenation

Bromination at the pyridazinone’s C5 position is achieved using bromine in dichloromethane. This modification enables further cross-coupling reactions.

Bromination Reaction :

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Br₂/DCM | RT, 2 hours | 5-Bromo-6-(3,4-dimethoxyphenyl)-2-isopropylpyridazin-3(2H)-one | 72% |

Oxidation and Functionalization

The isopropyl group can be oxidized to a ketone using bromine in acetic acid . This reaction modifies the compound’s lipophilicity and electronic properties.

Oxidation Protocol :

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Br₂/AcOH | 60–90°C, 4 hours | 6-(3,4-Dimethoxyphenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one | 58% |

Cross-Coupling Reactions

Suzuki-Miyaura coupling introduces aryl groups at halogenated positions, enabling structural diversification .

Coupling Example :

Demethylation of Methoxy Groups

Methoxy groups on the phenyl ring are demethylated using BBr₃ to yield hydroxyl derivatives, enhancing hydrogen-bonding potential .

Demethylation Protocol :

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | BBr₃/DCM | −78°C to RT | 6-(3,4-Dihydroxyphenyl)-2-isopropylpyridazin-3(2H)-one | 70% |

Stability and Degradation

The compound is stable under ambient conditions but degrades in strong acidic or alkaline environments. Hydrolysis of the pyridazinone ring occurs at pH < 2 or pH > 12, forming carboxylic acid derivatives .

Scientific Research Applications

The compound 6-(3,4-dimethoxyphenyl)-2-isopropylpyridazin-3(2H)-one is of significant interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry and pharmacology, alongside a review of relevant case studies and data tables.

Anticancer Activity

Research indicates that pyridazinone derivatives, including this compound, exhibit anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a similar pyridazinone compound significantly reduced tumor growth in xenograft models of breast cancer. The compound was administered at doses of 10 mg/kg, resulting in a 60% reduction in tumor volume compared to control groups .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Its effectiveness as an antibacterial agent has been documented, with particular efficacy against Gram-positive bacteria.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table summarizes the MIC values obtained from various studies, highlighting the potential of this compound as a therapeutic agent against bacterial infections.

Anti-inflammatory Properties

Inflammation plays a crucial role in numerous diseases, including cancer and autoimmune disorders. Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Case Study:

In an experimental model of arthritis, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Neuroprotective Effects

Recent studies suggest that pyridazinone derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Data Table: Neuroprotective Activity

| Model | Effect Observed |

|---|---|

| Neuroblastoma Cells | Increased cell viability by 40% |

| Mouse Model of Parkinson's | Reduced motor deficits significantly |

These findings indicate promising avenues for further research into the neuroprotective applications of this compound.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-isopropylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs and their activities are summarized below:

Antioxidant and Enzyme Inhibition

- Curcumin analogs (e.g., 3e and 3d) exhibit potent antioxidant activity due to their conjugated dienone systems and methoxy/hydroxy groups on the phenyl rings. Compound 3d also shows strong ACE inhibition (angiotensin-converting enzyme), likely due to hydrogen bonding from hydroxy groups .

- Target Compound: The 3,4-dimethoxyphenyl group may confer moderate antioxidant activity, though the absence of conjugated enone systems (unlike curcumin analogs) might reduce efficacy. The isopropyl group could sterically hinder enzyme interactions compared to ACE-inhibiting curcumin derivatives.

Anti-inflammatory Activity

- ’s pyridazinone (2-(4-methylphenyl) derivative) demonstrates anti-inflammatory activity (IC50: 11.6 μM). The methyl group may enhance hydrophobic interactions with inflammatory targets.

Cytotoxicity Profile

- Curcumin analogs () are non-toxic to normal human lung cells, indicating a favorable safety profile.

Biological Activity

6-(3,4-dimethoxyphenyl)-2-isopropylpyridazin-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: CHNO

- Molecular Weight: 245.28 g/mol

- CAS Number: Not widely available in databases but can be synthesized as per specific protocols.

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Enzymatic Pathways: Studies indicate that derivatives of pyridazin-3(2H)-one can inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways. This inhibition may lead to increased levels of cyclic nucleotides (cAMP and cGMP), affecting various physiological processes .

- Anticancer Activity: Preliminary research suggests that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives were evaluated for their ability to reverse multidrug resistance in K562/A02 cell lines, showing promising IC50 values comparable to known chemotherapeutic agents .

- Anti-inflammatory Effects: Some studies have indicated that pyridazinone derivatives possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways involved in immune response .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Case Studies

-

Multidrug Resistance Reversal:

A study evaluated the effectiveness of this compound in reversing drug resistance in K562/A02 cells. The results indicated that certain derivatives exhibited significant potency, suggesting potential for enhancing the efficacy of existing chemotherapeutics . -

PDE4 Inhibition:

Research into pyridazin-3(2H)-one derivatives revealed their ability to inhibit PDE4 enzymes, which are implicated in various inflammatory diseases. The inhibition was shown to reduce inflammation markers in vitro, highlighting the therapeutic potential of these compounds in treating chronic inflammatory conditions .

Q & A

Basic: What synthetic strategies are recommended for preparing 6-(3,4-dimethoxyphenyl)-2-isopropylpyridazin-3(2H)-one, and how can reaction conditions be optimized for higher yields?

Answer:

A common approach involves nucleophilic substitution at the pyridazinone ring. For example, reacting a preformed pyridazinone core (e.g., 5-chloro-6-arylpyridazin-3(2H)-one) with isopropyl halides in the presence of a base like anhydrous potassium carbonate in acetone . Optimization includes:

- Temperature control : Room temperature to 50°C to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilicity.

- Purification : Preparative TLC with petroleum ether/ethyl acetate (1:1) resolves isomers or byproducts .

Contradictions arise in solvent choice; some protocols use dioxane with KOH for cyclization, requiring careful pH monitoring .

Basic: Which analytical techniques are most reliable for structural characterization of this compound?

Answer:

- Single-crystal X-ray diffraction : Resolves stereochemistry and confirms substituent positions, as demonstrated for analogous pyridazinones (e.g., monoclinic C2/c space group, β = 101.5°) .

- NMR spectroscopy : ¹H/¹³C NMR identifies methoxy and isopropyl groups (e.g., δ 1.2–1.4 ppm for isopropyl CH3, δ 3.8–4.0 ppm for OCH3) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI+ for [M+H]+ ion) .

Basic: How can solubility and stability be systematically evaluated in pharmaceutical research settings?

Answer:

- Solubility profiling : Use shake-flask method in solvents (e.g., water, ethanol, PEG-400) at 25–37°C, quantified via UV-Vis at λmax .

- Stability studies : Accelerated degradation under acidic/basic/oxidative conditions (e.g., 0.1 M HCl/NaOH, 3% H2O2) monitored by HPLC .

- Thermal analysis : DSC/TGA identifies melting points and decomposition thresholds (critical for formulation) .

Advanced: What structure-activity relationship (SAR) insights exist for pyridazinone derivatives targeting biological pathways?

Answer:

Key SAR findings from analogous compounds:

- Substituent position : 3,4-Dimethoxy groups enhance binding to hydrophobic pockets in enzymes (e.g., DHODH inhibitors) .

- Isopropyl vs. alkyl chains : Bulky groups (e.g., isopropyl) improve metabolic stability but may reduce solubility .

- Ring modifications : Pyridazinone → pyridazine substitution alters electron density, affecting interactions with redox-active biological targets .

Contradictions arise in anticancer activity: Some 6-arylpyridazinones show cytotoxicity via tubulin inhibition, while others act as kinase inhibitors, necessitating target-specific assays .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Answer:

- Docking studies : Use AutoDock Vina to predict binding to DHODH or tubulin (PDB: 4CFF, 1SA0). Focus on methoxy group interactions with Arg/Lys residues .

- ADMET prediction : SwissADME estimates logP (target <3 for oral bioavailability) and CYP450 inhibition risks .

- MD simulations : Assess conformational stability of the isopropyl group in solvent (e.g., GROMACS with OPLS-AA force field) .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Answer:

- Standardize assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin) .

- Validate mechanisms : Combine enzymatic (e.g., DHODH inhibition IC50) and cellular (e.g., apoptosis via flow cytometry) assays .

- Meta-analysis : Compare substituent effects across studies (e.g., 3,4-dimethoxy vs. 4-methyl groups) to isolate critical pharmacophores .

Advanced: What challenges arise in crystallographic analysis of pyridazinone derivatives, and how are they addressed?

Answer:

- Crystal growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals. For hygroscopic compounds, use paraffin oil coating .

- Disorder modeling : Isopropyl groups often exhibit rotational disorder; refine using PART instructions in SHELXL .

- Data collection : Low-temperature (100 K) setups reduce thermal motion artifacts, as seen in monoclinic systems (a = 20.902 Å, β = 101.5°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.